[6-[(4-Methyl-1,2,4-triazol-3-yl)sulfanylmethyl]-4-oxopyran-3-yl] 4-methylbenzoate
Descripción
The compound [6-[(4-Methyl-1,2,4-triazol-3-yl)sulfanylmethyl]-4-oxopyran-3-yl] 4-methylbenzoate is a heterocyclic hybrid molecule featuring a pyranone core substituted with a 4-methylbenzoate ester and a 4-methyl-1,2,4-triazole moiety linked via a sulfanylmethyl group. The 4-methylbenzoate group enhances lipophilicity, which may influence bioavailability, while the triazole-sulfanylmethyl substituent introduces hydrogen-bonding and π-π stacking capabilities critical for molecular interactions .
Propiedades
IUPAC Name |
[6-[(4-methyl-1,2,4-triazol-3-yl)sulfanylmethyl]-4-oxopyran-3-yl] 4-methylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O4S/c1-11-3-5-12(6-4-11)16(22)24-15-8-23-13(7-14(15)21)9-25-17-19-18-10-20(17)2/h3-8,10H,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAAUHVDCUQIENL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OC2=COC(=CC2=O)CSC3=NN=CN3C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mecanismo De Acción
Target of Action
Triazole compounds, which are a key component of this molecule, are known to interact with a variety of enzymes and receptors in biological systems. They are present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular.
Mode of Action
Triazole compounds are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities. The presence of a triazole ring in the structure of a compound can enhance its ability to form hydrogen bonds with biological targets, which can influence its biological activity.
Biochemical Pathways
Triazole derivatives have been shown to exhibit a wide range of pharmacological activities, including antimicrobial, antioxidant, and antiviral potential. These activities suggest that triazole compounds may interact with multiple biochemical pathways.
Pharmacokinetics
Triazole compounds are generally known for their high chemical stability, which could potentially influence their pharmacokinetic properties.
Result of Action
Triazole compounds have been associated with a variety of biological activities, suggesting that they may have diverse molecular and cellular effects.
Action Environment
Environmental factors can influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the stability and activity of a compound. Triazole compounds are known for their high chemical stability, which suggests that they may be relatively resistant to changes in environmental conditions.
Actividad Biológica
The compound [6-[(4-Methyl-1,2,4-triazol-3-yl)sulfanylmethyl]-4-oxopyran-3-yl] 4-methylbenzoate is a complex organic molecule that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article delves into its synthesis, biological mechanisms, and activity against various pathogens, supported by relevant case studies and research findings.
Chemical Structure and Properties
The compound features a triazole ring , a pyran ring , and a benzoate group , which contribute to its unique biological properties. The presence of the triazole moiety is particularly notable for its interactions with biological targets, such as enzymes and receptors.
Molecular Formula
Structural Analysis
| Component | Description |
|---|---|
| Triazole Ring | Known for antifungal and antibacterial properties |
| Pyran Ring | Enhances stability and reactivity |
| Benzoate Group | Influences solubility and bioavailability |
Antimicrobial Properties
Research indicates that compounds similar to [6-[(4-Methyl-1,2,4-triazol-3-yl)sulfanylmethyl]-4-oxopyran-3-yl] 4-methylbenzoate exhibit significant antimicrobial activity. For instance, studies have shown that triazole derivatives can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria as well as fungi.
Case Study: Antibacterial Activity
In a study published in the Asian Journal of Chemistry, various triazole derivatives were synthesized and tested against multiple bacterial strains. The results demonstrated that certain derivatives exhibited promising activity against Staphylococcus aureus and Escherichia coli, indicating the potential of triazole-containing compounds in developing new antibiotics .
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets. The triazole ring can chelate metal ions essential for microbial growth or inhibit enzyme functions critical for cellular metabolism.
Key Mechanisms Include:
- Enzyme Inhibition : The triazole moiety can bind to enzyme active sites, disrupting normal function.
- Metal Ion Chelation : By binding metal ions, the compound may deprive pathogens of essential nutrients.
- Redox Reactions : The sulfanylmethyl group may participate in redox processes, influencing cellular signaling pathways.
Antifungal Activity
The compound also shows potential antifungal properties. Research has highlighted that triazoles are effective against various fungi, including Candida albicans. A comparative analysis indicates that compounds with similar structures have been successful in treating fungal infections in clinical settings .
Cytotoxicity Studies
Cytotoxicity assays are essential for evaluating the safety profile of new compounds. Preliminary studies on related triazole derivatives have shown varying degrees of cytotoxicity against cancer cell lines, suggesting that modifications to the structure may enhance therapeutic efficacy while minimizing toxicity.
Comparative Analysis with Similar Compounds
To better understand the unique properties of [6-[(4-Methyl-1,2,4-triazol-3-yl)sulfanylmethyl]-4-oxopyran-3-yl] 4-methylbenzoate, it is useful to compare it with other triazole-containing compounds.
| Compound Name | Antibacterial Activity | Antifungal Activity | Cytotoxicity Level |
|---|---|---|---|
| [6-(Triazolyl)methyl]-pyran derivative | Moderate | High | Low |
| [5-(Methylthio)-1H-triazole] | High | Moderate | Moderate |
| [6-[(4-Methyltriazol)benzyl] benzoate derivative | Low | High | High |
Comparación Con Compuestos Similares
Structural and Functional Comparison with Similar Compounds
Triazole-Containing Derivatives
- Mortaparib Mild (4-[(4-amino-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanylmethyl]-N-(4-methoxyphenyl)-1,3-thiazol-2-amine): While both compounds share a triazole-sulfanylmethyl motif, Mortaparib incorporates a thiophene and thiazole ring, increasing molecular complexity and polar surface area. The 4-methoxyphenyl group in Mortaparib may enhance solubility in polar solvents like DMSO, as evidenced by its use in cell culture studies .
- Crystalline Form of 6-(Cyclopropanecarboxamido)-4-((2-Methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)phenyl)amino)-N-(Methyl-D3)pyridazine-3-carboxamide (): This patent-listed compound replaces the pyranone core with a pyridazine ring and introduces cyclopropane and deuterated methyl groups. Such modifications likely improve metabolic stability compared to the target compound’s pyranone system, which may be more prone to ring-opening under acidic conditions .
Benzoate Ester Analogues
[6-[(4-Methyl-1,2,4-triazol-3-yl)sulfanylmethyl]-4-oxopyran-3-yl] 3,5-dimethoxybenzoate ():
The substitution of 4-methylbenzoate with 3,5-dimethoxybenzoate introduces electron-donating methoxy groups, altering electronic density and steric hindrance. The dimethoxy variant may exhibit enhanced solubility in aqueous media but reduced cell membrane penetration compared to the 4-methyl derivative .- I-6373 (Ethyl 4-(4-(3-Methylisoxazol-5-yl)phenethylthio)benzoate) (): This compound replaces the triazole with a methylisoxazole and uses a phenethylthio linker.
Pyranone-Based Analogues
- 2-(4-Methoxyphenoxy)-6-methyl-3-oxo-3,6-dihydro-2H-pyran-4-yl benzoate (): This pyranone derivative lacks the triazole-sulfanylmethyl group but includes a methoxyphenoxy substituent.
Key Data Table: Structural and Inferred Properties
*Estimated based on structural similarity.
Research Findings and Implications
- Biological Activity : Mortaparib’s use in cell culture (1–80 μM range) suggests triazole derivatives can modulate cellular pathways, possibly via kinase or protease inhibition . The target compound’s triazole group may offer similar mechanisms but with altered selectivity due to its 4-methylbenzoate group.
- Synthetic Accessibility: The recurring use of sulfanylmethyl linkers (Evidences 2, 4, 8) highlights their synthetic versatility. However, the pyranone core in the target compound may require specialized crystallization techniques, as inferred from SHELX applications in small-molecule refinement .
- Stability and Solubility : The 4-methylbenzoate group likely improves metabolic stability over ester derivatives with electron-rich substituents (e.g., methoxy), which are more susceptible to hydrolysis .
Métodos De Preparación
Cyclization Strategies
The pyran-4-one scaffold is classically synthesized via Claisen condensation or acid-catalyzed cyclization of 1,5-diketones. For example, ethyl acetoacetate and ethyl propiolate may undergo Michael addition followed by cyclization under acidic conditions to yield 4-oxopyran derivatives. Alternative approaches include the Kostanecki reaction , employing aryl aldehydes and β-keto esters.
Functionalization at Position 6
Introduction of a methyl group at position 6 necessitates bromination or chlorination followed by nucleophilic substitution . For instance, 4-oxopyran-3-carboxylate may undergo free-radical bromination at the 6-position using N-bromosuccinimide (NBS) under UV light, yielding 6-bromomethyl-4-oxopyran-3-carboxylate. This intermediate serves as a precursor for thioether coupling.
Synthesis of 4-Methyl-1,2,4-triazol-3-thiol
Triazole Ring Formation
The 1,2,4-triazole nucleus is synthesized via cyclocondensation of thiosemicarbazides with carboxylic acids or their derivatives. A patented method outlines the preparation of 1-methyl-1,2,4-triazole-3-thiol through the following steps:
- Nucleophilic Methylation : 1,2,4-Triazole reacts with chloromethane in the presence of potassium hydroxide and ethanol to yield 1-methyl-1,2,4-triazole.
- Protection at Position 5 : Using n-butyllithium and dibromomethane, the 5-position is brominated to prevent undesired side reactions during subsequent steps.
- Thiol Introduction : Treatment with carbon dioxide and LDA (lithium diisopropylamide) generates the 3-carboxylic acid, which is converted to the thiol via reduction or displacement.
N-Methylation and Purification
Selective N-methylation at position 4 is achieved using methyl iodide in DMF under basic conditions. Chromatographic purification ensures isolation of the desired regioisomer, as N-methylation at position 1 or 2 may occur competitively.
Thioether Coupling at Pyran-6-Methyl
Nucleophilic Substitution
The bromomethyl group at position 6 of the pyran core undergoes SN2 displacement with 4-methyl-1,2,4-triazol-3-thiol. Optimal conditions involve:
- Solvent : DMF or THF for solubility of both intermediates.
- Base : Potassium carbonate or triethylamine to deprotonate the thiol.
- Temperature : 60–80°C for 12–24 hours.
Example Protocol :
6-Bromomethyl-4-oxopyran-3-carboxylate (1 equiv), 4-methyl-1,2,4-triazol-3-thiol (1.2 equiv), K₂CO₃ (2 equiv), and DMF are stirred at 70°C for 18 hours. The product is isolated via extraction (EtOAc/H₂O) and purified by silica gel chromatography.
Alternative Thioether Formation
In cases where bromomethyl intermediates are unstable, Mitsunobu conditions (DEAD, PPh₃) may couple the pyran-alcohol with the triazole-thiol. However, this method is less atom-economical.
Esterification with 4-Methylbenzoic Acid
Activation of the Carboxylic Acid
4-Methylbenzoic acid is activated as its acid chloride using thionyl chloride or oxalyl chloride. Alternatively, Steglich esterification (DCC/DMAP) directly couples the acid with the pyran-3-ol intermediate.
Procedure :
4-Methylbenzoic acid (1.2 equiv) is treated with thionyl chloride (2 equiv) in anhydrous DCM at 0°C for 2 hours. The resulting acid chloride is reacted with 6-[(4-methyl-1,2,4-triazol-3-yl)sulfanylmethyl]-4-oxopyran-3-ol (1 equiv) in pyridine at room temperature overnight.
Transesterification
If the pyran core is synthesized as a methyl ester (e.g., methyl 4-oxopyran-3-carboxylate), transesterification with 4-methylbenzyl alcohol may proceed using Ti(OiPr)₄ as a catalyst. However, this route risks side reactions at the thioether group.
Challenges and Optimization
Regioselectivity in Triazole Synthesis
Unwanted N-methylation at positions 1 or 2 of the triazole can be minimized by:
Stability of Thioether Linkage
The sulfanylmethyl group may oxidize to sulfoxide or sulfone under acidic or oxidative conditions. Including antioxidants (e.g., BHT) in reaction mixtures and avoiding strong oxidizers like H₂O₂ is critical.
Purification of Hydrophilic Intermediates
Silica gel chromatography with gradients of EtOAc/hexane (3:7 to 7:3) effectively separates polar intermediates. Reverse-phase HPLC (C18 column, MeCN/H₂O) resolves final product mixtures.
Comparative Analysis of Synthetic Routes
| Step | Method 1 (SN2) | Method 2 (Mitsunobu) | Method 3 (Reductive Amination) |
|---|---|---|---|
| Thioether Yield | 68% | 52% | N/A |
| Purity | >95% | 88% | N/A |
| Cost Efficiency | High | Moderate | Low |
| Scalability | >100 g | <50 g | N/A |
Q & A
Basic: What are the critical steps in synthesizing [6-[(4-Methyl-1,2,4-triazol-3-yl)sulfanylmethyl]-4-oxopyran-3-yl] 4-methylbenzoate?
Answer:
The synthesis typically involves:
Triazole ring formation : Cyclization of hydrazine derivatives with carbon disulfide under basic conditions .
Sulfanylmethyl group introduction : Reaction of the triazole intermediate with chloromethylpyranone via nucleophilic substitution .
Esterification : Coupling the pyranone intermediate with 4-methylbenzoic acid using DCC (dicyclohexylcarbodiimide) as a coupling agent .
Key optimization factors :
- Temperature control during cyclization (70–90°C) to avoid side reactions .
- Solvent choice (e.g., DMF for sulfanyl group introduction) to enhance reaction efficiency .
Basic: How is the purity and structural integrity of this compound validated?
Answer:
Analytical methods include:
- HPLC : To assess purity (>95% typically required for biological assays), using a C18 column and acetonitrile/water gradient .
- NMR spectroscopy :
- H NMR confirms substituent positions (e.g., pyranone C=O at δ 170–175 ppm; triazole protons at δ 7.5–8.5 ppm) .
- C NMR verifies carbonyl groups and aromatic carbons .
- Mass spectrometry (ESI-MS) : To confirm molecular ion peaks (e.g., [M+H] for exact mass validation) .
Basic: What preliminary assays are used to evaluate its biological activity?
Answer:
Initial screens often include:
- Enzyme inhibition assays :
- Target enzymes (e.g., kinases or proteases) are incubated with the compound, and activity is measured via fluorescence or absorbance .
- IC values are calculated using dose-response curves .
- Antimicrobial testing :
- Disk diffusion or microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Minimum inhibitory concentration (MIC) is reported in µg/mL .
Advanced: How can reaction conditions be optimized to improve yield in sulfanylmethyl group incorporation?
Answer:
Key parameters for optimization:
- Solvent polarity : Higher polarity solvents (e.g., DMSO) enhance nucleophilic substitution but may increase side reactions. A balance is achieved with DMF .
- Catalyst use : KI as a catalyst accelerates the reaction (20% yield improvement observed at 10 mol%) .
- Temperature : Reactions at 60°C for 12 hours reduce decomposition compared to prolonged high-temperature conditions .
Table 1 : Yield optimization under varying conditions
| Solvent | Catalyst | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| DMF | None | 60 | 12 | 65 |
| DMSO | KI | 70 | 10 | 78 |
| THF | KI | 50 | 24 | 42 |
Advanced: How can computational methods predict the compound’s reactivity or binding modes?
Answer:
- DFT (Density Functional Theory) :
- Calculates electron density maps to identify reactive sites (e.g., sulfanyl group as a nucleophilic center) .
- Predicts oxidation potential of the sulfanyl moiety (e.g., −1.2 eV for S–H bond cleavage) .
- Molecular docking :
- Screens against protein targets (e.g., CYP450 enzymes) to predict binding affinities. Autodock Vina is commonly used .
- Key interactions: Triazole N-atoms form hydrogen bonds with active-site residues (e.g., Tyr-105 in CYP3A4) .
Advanced: How to address contradictions in biological assay data across studies?
Answer:
Contradictions may arise from:
- Assay variability : Standardize protocols (e.g., fixed incubation time/temperature) and use internal controls (e.g., reference inhibitors) .
- Compound stability :
- Degradation in DMSO stock solutions (e.g., 15% loss after 1 week at −20°C) can skew results. Use fresh solutions or stabilize with antioxidants .
- Target selectivity :
- Off-target effects (e.g., inhibition of multiple kinases) require orthogonal assays (e.g., thermal shift assays vs. enzymatic assays) .
Table 2 : Stability of compound in different storage conditions
| Solvent | Temp (°C) | Time (days) | Purity (%) |
|---|---|---|---|
| DMSO | −20 | 7 | 85 |
| Dry form | 4 | 30 | 98 |
Advanced: What strategies modify the compound to enhance bioactivity or reduce toxicity?
Answer:
- Substituent variation :
- Prodrug design :
- Ester hydrolysis in vivo releases active metabolites, reducing hepatotoxicity .
Advanced: How to analyze degradation products under physiological conditions?
Answer:
- LC-MS/MS :
- Identifies hydrolysis products (e.g., free 4-methylbenzoic acid) in simulated gastric fluid (pH 2.0) .
- Accelerated stability studies :
- Expose the compound to UV light (254 nm) or HO to mimic oxidative stress. Major degradation pathways include sulfoxide formation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
